2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533100
InChI: InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1
SMILES:
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide

CAS No.:

Cat. No.: VC17533100

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1
Standard InChI Key VHTNRLHRFKFGFR-LWKPJOBUSA-N
Isomeric SMILES CC(C)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Structural Characteristics and Molecular Composition

Core Chemical Architecture

The compound features a piperidine ring substituted at the 3-position with a benzyl group, an amino-propanamide side chain, and an isopropyl moiety attached to the amide nitrogen. This configuration creates three distinct pharmacophoric regions:

  • A piperidine scaffold contributing to receptor-binding affinity.

  • A benzyl group enhancing lipophilicity and blood-brain barrier penetration.

  • An N-propan-2-ylpropanamide side chain influencing stereochemical interactions with target receptors .

The stereochemistry at the 3-position of the piperidine ring (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
CAS NumberNot publicly disclosed
VCIDVC17533100

Physicochemical Properties

The compound’s logP (estimated at 3.2) and polar surface area (72 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, aligning with its proposed central nervous system (CNS) targets. Hydrogen-bonding capacity from the amide and amino groups may facilitate interactions with opioid receptor subdomains, while the benzyl group contributes to π-π stacking with aromatic residues in receptor pockets.

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis

Synthesis typically begins with (3S)-1-benzylpiperidin-3-amine, which undergoes sequential alkylation and acylation reactions. Key steps include:

  • Alkylation: Reaction with 2-bromopropane in the presence of triethylamine to introduce the isopropyl group.

  • Acylation: Coupling with 2-aminopropanoic acid derivatives using carbodiimide-based activating agents.

Reaction conditions (e.g., anhydrous solvents, temperatures <0°C for acylation) are critical to minimize racemization and byproduct formation.

Purification and Yield Optimization

Chromatographic techniques (HPLC, flash chromatography) achieve >95% purity, though yields remain modest (30–40%) due to steric hindrance during the acylation step. Recent advances in continuous flow reactors may improve scalability, as demonstrated in analogous piperidine syntheses.

Pharmacodynamics and Receptor Interactions

Opioid Receptor Affinity

In vitro studies of structurally related compounds show nanomolar affinity for μ-opioid receptors (MOR), with Ki values comparable to fentanyl (1.2 nM vs. 0.8 nM). The benzyl-piperidine motif is hypothesized to stabilize receptor-bound conformations through hydrophobic interactions with MOR’s transmembrane helix 2.

Sigma Receptor Modulation

The compound’s amino-propanamide moiety exhibits σ₁ receptor binding (IC₅₀ = 120 nM), potentially modulating calcium signaling and neuroprotective pathways. Dual MOR/σ₁ activity could synergistically enhance analgesic efficacy while reducing respiratory depression—a common limitation of pure MOR agonists.

Research Advancements and Future Directions

Comparative Analysis with Structural Analogs

Replacing the benzyl group with 4-fluorophenyl (as in EVT-13217224) increases σ₁ selectivity but reduces MOR affinity, highlighting the benzyl moiety’s dual role in receptor cross-talk.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator